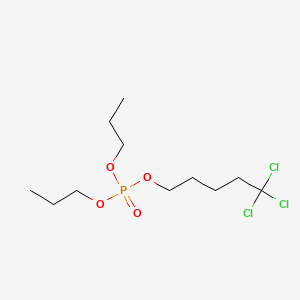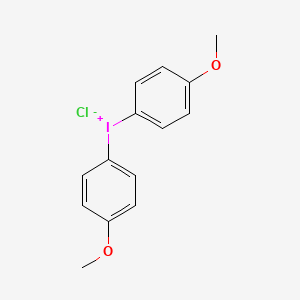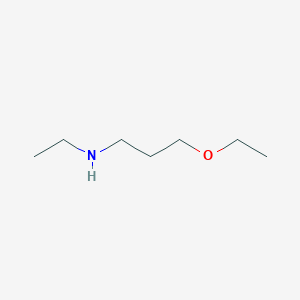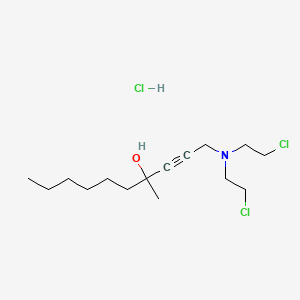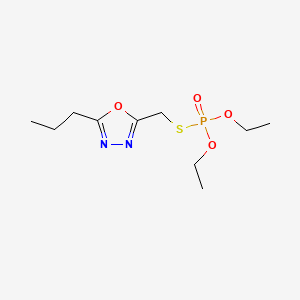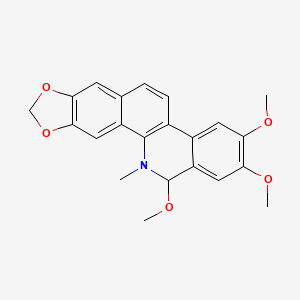
13-Methoxydihydronitidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-Methoxydihydronitidine is a phytochemical compound known for its presence in certain medicinal plants. It belongs to the class of benzo[c]phenanthridine alkaloids, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications and unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methoxydihydronitidine typically involves multi-step organic reactions. One common method includes the Ni-catalyzed annulation reaction to construct the isoquinolinone core structure, followed by subsequent transformations to yield the target alkaloid . The Fischer indole synthesis is another method used, involving the reaction of cyclohexanone and phenylhydrazine hydrochloride under reflux conditions in methanesulfonic acid .
Industrial Production Methods: Industrial production of this compound is less documented, but it generally follows similar synthetic routes as laboratory methods, scaled up for larger production. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis to ensure high yield and purity.
化学反应分析
Types of Reactions: 13-Methoxydihydronitidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学研究应用
13-Methoxydihydronitidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex alkaloids and heterocyclic compounds.
Biology: Studies have shown its potential in modulating biological pathways and cellular processes.
Industry: Its unique chemical properties are explored for use in developing new materials and chemical processes.
作用机制
The mechanism of action of 13-Methoxydihydronitidine involves its interaction with specific molecular targets and pathways. It is known to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to the disruption of DNA processes, resulting in anti-tumor activity . Additionally, it modulates various signaling pathways involved in inflammation and cell proliferation.
相似化合物的比较
Nitidine: Another benzo[c]phenanthridine alkaloid with similar biological activities.
Oxynitidine: A related compound with slight structural differences but similar pharmacological properties.
5,6-Dihydronitidine: Shares a similar core structure but differs in specific functional groups.
Uniqueness: 13-Methoxydihydronitidine stands out due to its specific methoxy group, which imparts unique chemical and biological properties. This functional group enhances its solubility and bioavailability, making it more effective in certain applications compared to its analogs.
属性
CAS 编号 |
41349-33-1 |
|---|---|
分子式 |
C22H21NO5 |
分子量 |
379.4 g/mol |
IUPAC 名称 |
2,3,13-trimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine |
InChI |
InChI=1S/C22H21NO5/c1-23-21-13(6-5-12-7-19-20(8-14(12)21)28-11-27-19)15-9-17(24-2)18(25-3)10-16(15)22(23)26-4/h5-10,22H,11H2,1-4H3 |
InChI 键 |
SZEOMBMBHCBJJE-UHFFFAOYSA-N |
规范 SMILES |
CN1C(C2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
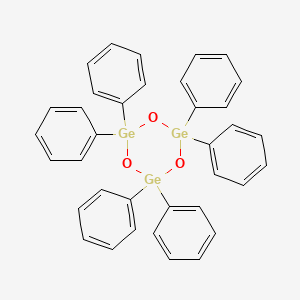
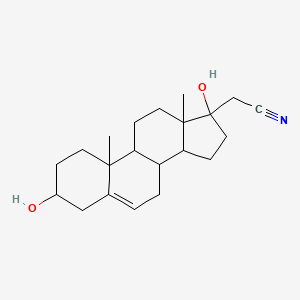
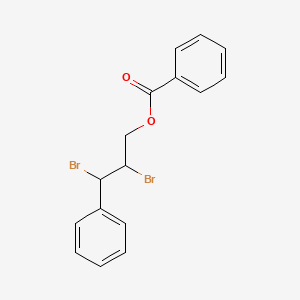
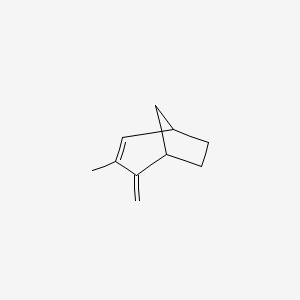
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)
![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)
